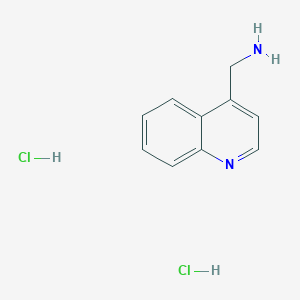
4-Chinolinylmethanamin-Dihydrochlorid
Übersicht
Beschreibung
Quinolin-4-ylmethanamine dihydrochloride is a compound with the molecular formula C10H12Cl2N2 . It is also known by other names such as 4-Aminomethyl quinoline dihydrochloride and Quinolin-4-yl-methylamine DiHCl .
Molecular Structure Analysis
The molecular weight of Quinolin-4-ylmethanamine dihydrochloride is 231.12 g/mol . The InChI code is1S/C10H10N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-6H,7,11H2;2*1H . The Canonical SMILES is `C1=CC=C2C(=C1)
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Chinolin ist ein wichtiges Gerüst für Leitstrukturen in der Wirkstoffforschung und spielt eine bedeutende Rolle im Bereich der medizinischen Chemie . Es hat sich zu einer wichtigen heterozyklischen Verbindung entwickelt, da es vielseitige Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie hat .
Antimalarielle Aktivität
Chinolin wird bei der Synthese vieler Antimalariamittel wie Chloroquin, Pyrimethamin und Mefloquin verwendet . Diese Derivate weisen eine antimalarielle Aktivität auf .
Antibakterielle Aktivität
Es wurde festgestellt, dass Chinolinderivate eine antibakterielle Aktivität besitzen . Dies macht sie nützlich bei der Entwicklung neuer Antibiotika.
Antifungal Aktivität
Neben ihren antibakteriellen Eigenschaften zeigen Chinolinderivate auch eine antifungale Aktivität . Dieses breite Spektrum an Bioaktivität macht sie wertvoll im Bereich der medizinischen Chemie.
Antitumoraktivität
Forscher haben die chemischen und pharmakologischen Eigenschaften von Chinolinderivaten intensiv untersucht, wobei der Schwerpunkt auf ihrer Antitumoraktivität lag . Ihre Fähigkeit, an DNA zu binden, die DNA-Synthese zu hemmen und oxidativen Stress zu verursachen, hat sie zu vielversprechenden Kandidaten für die Krebstherapie gemacht .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass Chinolinderivate eine entzündungshemmende Aktivität besitzen . Diese Eigenschaft kann bei der Entwicklung neuer entzündungshemmender Medikamente genutzt werden.
Antiasthmatische Aktivität
Es wurde festgestellt, dass Chinolinderivate eine antiasthmatische Aktivität besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Behandlungen für Asthma.
Antihypertensive Aktivität
Es wurde festgestellt, dass Chinolinderivate eine antihypertensive Aktivität besitzen . Diese Eigenschaft kann bei der Entwicklung neuer Antihypertensiva genutzt werden.
Eigenschaften
IUPAC Name |
quinolin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-6H,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFIZNMXSPLSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670726 | |
| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878778-84-8 | |
| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


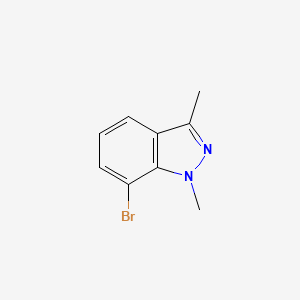
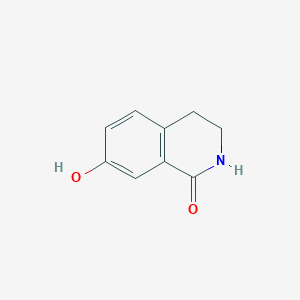
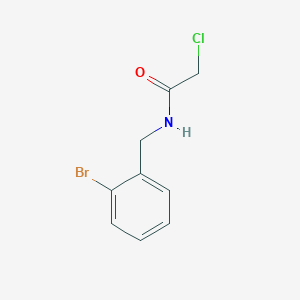
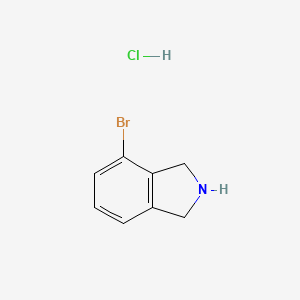

![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
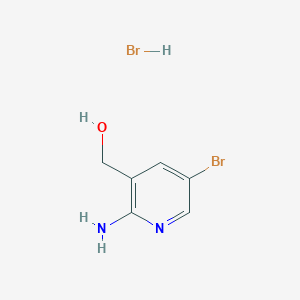

![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
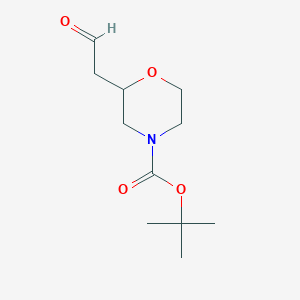
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)

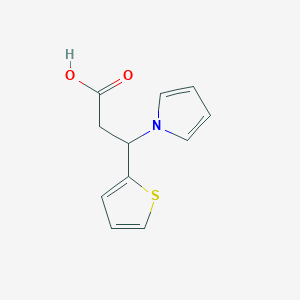
![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)
